(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate
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Overview
Preparation Methods
Synthetic Routes: The synthetic route for MIDAFOTEL involves the preparation of its core structure, which includes a piperazine ring and a phosphonopropenyl group.
Reaction Conditions: Specific synthetic conditions are not widely documented, but research suggests that it can be synthesized through appropriate chemical transformations.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactions: MIDAFOTEL likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to confirm these reactions.
Common Reagents and Conditions: Specific reagents and conditions remain undisclosed, but they would likely involve phosphonate chemistry.
Major Products: The major products formed during MIDAFOTEL synthesis would depend on the specific reactions employed.
Scientific Research Applications
Biology: It may be used in neurobiology studies to explore NMDA receptor function.
Industry: Industrial applications are limited due to its withdrawal from clinical trials.
Mechanism of Action
Targets: MIDAFOTEL primarily targets the NMDA receptor, which plays a crucial role in synaptic plasticity and excitotoxicity.
Pathways: By blocking NMDA receptors, it modulates calcium influx, preventing excitotoxic neuronal damage.
Comparison with Similar Compounds
Uniqueness: MIDAFOTEL’s uniqueness lies in its selective NMDA receptor antagonism.
Similar Compounds: While MIDAFOTEL stands out, other NMDA receptor antagonists include (dizocilpine) and .
Properties
IUPAC Name |
methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMCWMMNLSHFT-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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